

An In-depth Technical Guide to Intramolecular Interactions in N-acetyl-phenylalanyl-amide

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Compound of Interest

Compound Name: Ac-Phe-NH₂

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular interactions governing the conformational landscape of N-acetyl-phenylalanyl-amide (NAPA). NAPA serves as a crucial model system for understanding the fundamental forces that dictate the three-dimensional structure of peptides and proteins, particularly the interplay between the peptide backbone and aromatic side chains. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the processes and interactions that define the stereochemistry of this important dipeptide.

Core Concepts: Conformational Landscape of NAPA

The flexibility of the peptide backbone, primarily defined by the dihedral angles phi (ϕ) and psi (ψ), allows N-acetyl-phenylalanyl-amide to adopt several low-energy conformations in the gas phase and in solution. Extensive research, combining spectroscopic techniques and computational modeling, has identified three primary conformers: an extended β -strand-like structure (β L) and two turn-like structures (γ L).

The most stable conformer is generally found to be the extended β L conformation. A key stabilizing factor in this conformation is a weak but significant NH- π interaction. This involves a hydrogen bond between the amide proton of the C-terminal amide and the electron-rich π system of the phenylalanine aromatic ring.^[1] The other two less abundant conformers are characterized as γ -folded backbone conformations, which differ in the orientation of the phenyl side chain.^[1]

Quantitative Conformational Data

The precise geometry of the dominant NAPA conformers has been elucidated through various computational methods. The following tables summarize the calculated dihedral angles and relative energies for the three primary conformers.

Table 1: Calculated Dihedral Angles (in degrees) for NAPA Conformers

Conformer	φ (C'-N-C α -C')	ψ (N-C α -C'-N)	χ_1 (N-C α -C β -Cy)	χ_2 (C α -C β -Cy-C δ 1)	Reference
β L (anti)	-157.1	157.6	-179.9	88.9	[2]
γ L (gauche+)	-77.3	70.2	59.9	94.1	[2]
γ L (gauche-)	-81.1	74.4	-57.8	95.1	[2]

Note: These values were obtained from DFT (B3LYP/6-31+G(d)) calculations.[\[2\]](#)

Table 2: Calculated Relative Energies of NAPA Conformers

Conformer	Relative Energy (kcal/mol) - BLYP/6-311G(df,p)	Relative Energy (kcal/mol) - B3LYP/6-31+G(d)	Reference
β L (anti)	0.14	0.00	[2]
γ L (gauche+)	0.00	0.67	[2]
γ L (gauche-)	0.26	0.57	[2]

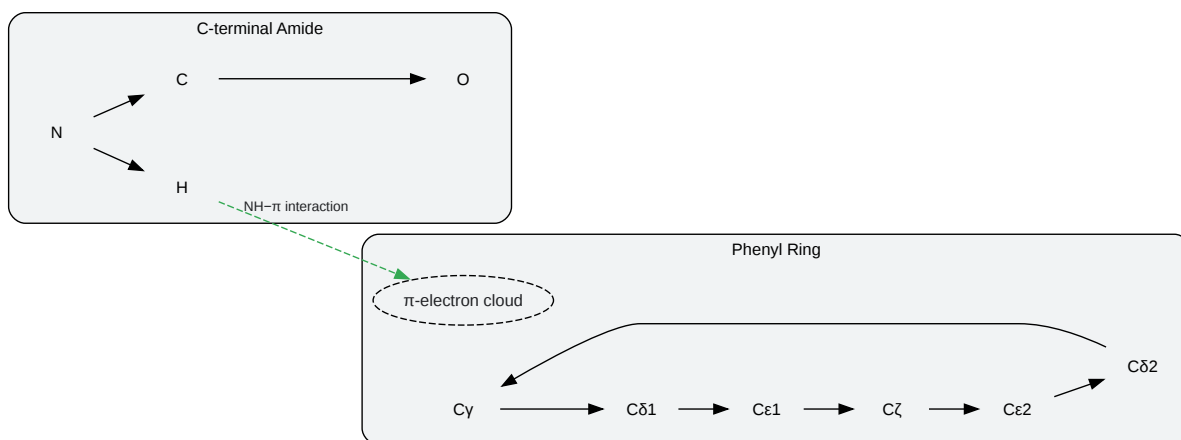
Note: Zero-point vibrational energy corrections are included.[\[2\]](#)

Key Intramolecular Interactions

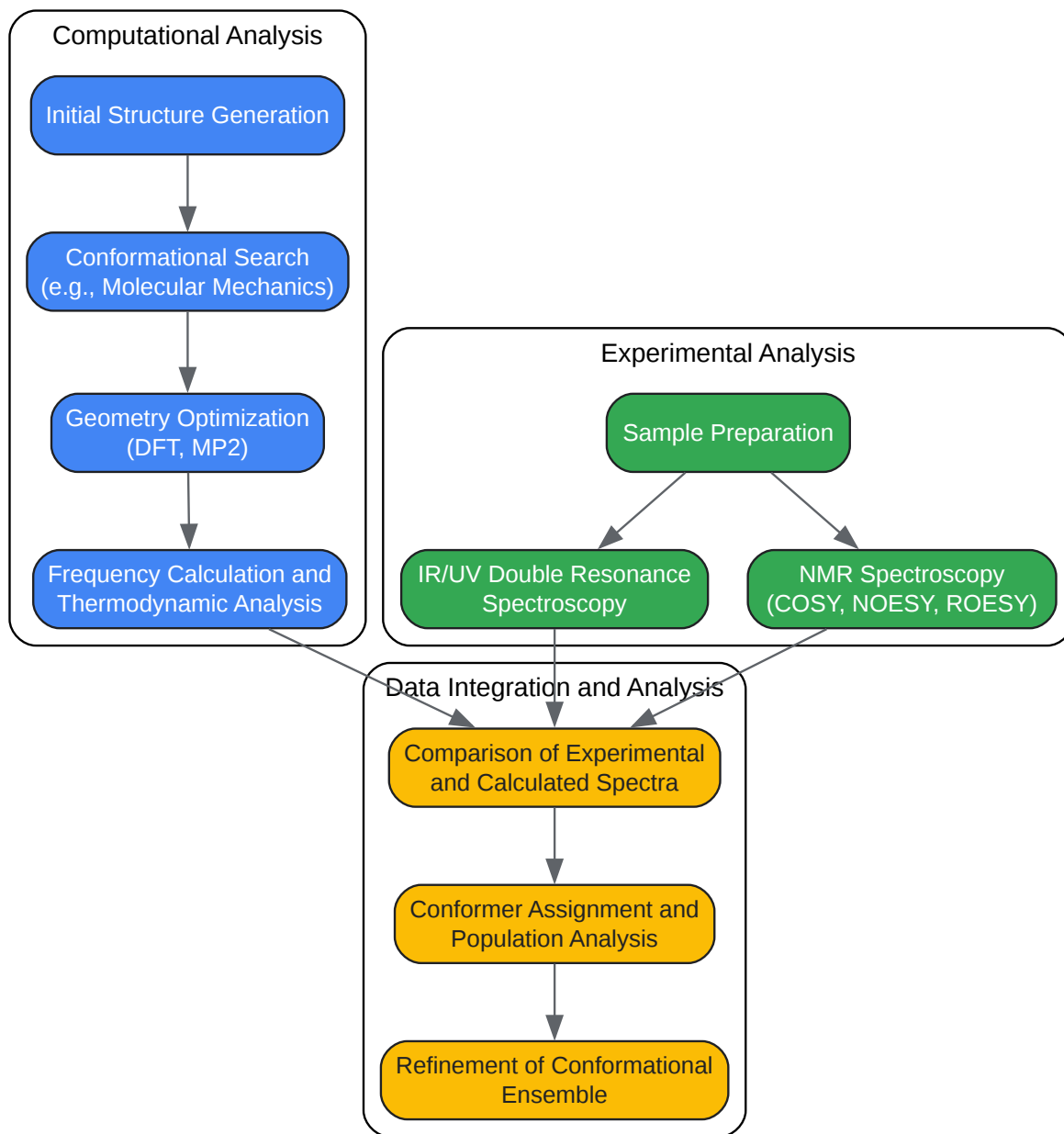
The conformational preferences of NAPA are dictated by a delicate balance of several intramolecular interactions.

The NH- π Interaction

The most significant non-covalent interaction stabilizing the extended β L conformer is the NH- π bond. In this interaction, the amide proton of the C-terminal amide group acts as a hydrogen bond donor to the π -electron cloud of the phenyl ring. The calculated interaction energy for similar NH- π interactions in model peptide systems ranges from -1.98 to -9.24 kcal/mol, highlighting its importance in stabilizing specific peptide conformations.[3]



Workflow for Conformational Analysis of NAPA

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